Azido-PEG4-Amido-Tris

Catalog No.
S520259
CAS No.
1398044-55-7
M.F
C15H30N4O8
M. Wt
394.43
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-Amido-Tris

CAS Number

1398044-55-7

Product Name

Azido-PEG4-Amido-Tris

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide

Molecular Formula

C15H30N4O8

Molecular Weight

394.43

InChI

InChI=1S/C15H30N4O8/c16-19-17-2-4-25-6-8-27-10-9-26-7-5-24-3-1-14(23)18-15(11-20,12-21)13-22/h20-22H,1-13H2,(H,18,23)

InChI Key

VHNSHQSKKKHCAL-UHFFFAOYSA-N

SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C(=O)NC(CO)(CO)CO

Solubility

Soluble in DMSO

Synonyms

Azido-PEG4-Amido-Tris, Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Description

The exact mass of the compound Azido-PEG4-Amido-Tris is 394.2064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PROTAC Linker

  • Azido-PEG4-Amido-Tris belongs to a class of linker molecules crucial for designing PROTACs []. PROTACs are bifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins. E3 ubiquitin ligases are enzymes that tag proteins with ubiquitin, a molecule that marks proteins for degradation by the cell's proteasome. []
  • By joining a ligand for the target protein to an E3 ligase recruiting moiety, the linker molecule facilitates the PROTAC-mediated degradation of the target protein. [] The Azido-PEG4-Amido-Tris linker offers a specific advantage due to the presence of an azide group.

Azide Functionality and Click Chemistry

  • The azide group in Azido-PEG4-Amido-Tris allows researchers to leverage click chemistry for attaching the linker to other molecules during PROTAC synthesis []. Click chemistry is a set of powerful reactions known for their high efficiency and selectivity under mild reaction conditions. []
  • In the context of Azido-PEG4-Amido-Tris, the azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups. [] This enables researchers to conveniently conjugate the linker to various entities, including targeting ligands and E3 ligase recruiting moieties, for the development of diverse PROTACs.

Azido-PEG4-Amido-Tris is a specialized chemical compound that serves as a polyethylene glycol-based linker, particularly in the field of bioconjugation and drug development. This compound features an azide functional group, which is pivotal for its reactivity in "Click Chemistry" applications, allowing for efficient conjugation with alkyne-containing molecules. The structure of Azido-PEG4-Amido-Tris includes four ethylene glycol units, making it hydrophilic and enhancing its solubility in biological environments. The presence of three hydroxyl groups also contributes to its ability to form stable linkages with various biomolecules, such as proteins and peptides, thereby facilitating targeted drug delivery systems and protein labeling .

Azido-PEG4-Amido-Tris itself does not have a specific mechanism of action. Its primary function is as a linker molecule in the development of targeted therapies, particularly Proteolysis Targeting Chimeras (PROTACs) []. PROTACs are heterobifunctional molecules designed to recruit and degrade specific cellular proteins. Azido-PEG4-Amido-Tris, with its clickable azide group, facilitates the attachment of a PROTAC recruiter moiety to a bioactive ligand that targets the protein of interest []. The PEG spacer helps improve the pharmacokinetic properties of the PROTAC molecule [].

  • Wear gloves and eye protection when handling.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of according to laboratory safety regulations.

  • Click Chemistry: The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming stable triazole linkages. This reaction is highly selective and efficient, making it a popular choice for bioconjugation .
  • Strain-Promoted Alkyne-Azide Cycloaddition: In the absence of copper, the azide can also react with strained alkynes (such as dibenzocyclooctyne or bicyclononyne) through strain-promoted alkyne-azide cycloaddition, which is advantageous for applications requiring biocompatibility .

Azido-PEG4-Amido-Tris exhibits significant biological activity due to its ability to facilitate the conjugation of therapeutic agents to targeting moieties. The azide group allows for specific labeling of proteins and other biomolecules without altering their biological function. This property is particularly useful in the development of targeted therapies, including PROTAC (proteolysis-targeting chimera) molecules, which harness the body's ubiquitin-proteasome system to degrade unwanted proteins . Additionally, its hydrophilic nature enhances the solubility and bioavailability of conjugated drugs.

The synthesis of Azido-PEG4-Amido-Tris generally involves several steps:

  • Formation of PEG Linker: Polyethylene glycol chains are synthesized through polymerization methods.
  • Introduction of Azide Group: The azide functionality is typically introduced via nucleophilic substitution reactions involving suitable precursors that contain azide groups.
  • Amido Formation: The hydroxyl groups present in the compound can be converted into amides through reaction with appropriate amines or acid chlorides under controlled conditions.
  • Purification: The final product is purified using techniques such as dialysis or chromatography to ensure high purity suitable for biological applications .

Azido-PEG4-Amido-Tris has diverse applications in:

  • Bioconjugation: Used for labeling proteins and peptides for research and therapeutic purposes.
  • Drug Development: Serves as a linker in PROTAC molecules to facilitate targeted degradation of specific proteins.
  • Diagnostics: Employed in the development of biosensors and imaging agents due to its ability to conjugate with various biomolecules .

Interaction studies involving Azido-PEG4-Amido-Tris typically focus on its binding efficiency and specificity when conjugated to target biomolecules. These studies often utilize techniques such as mass spectrometry and fluorescence spectroscopy to analyze the stability and functionality of the conjugates formed. The azide group allows for precise control over the attachment points on proteins, enabling detailed studies on protein interactions and dynamics within cellular environments .

Several compounds exhibit structural similarities to Azido-PEG4-Amido-Tris, but each has unique properties that distinguish them:

Compound NameKey FeaturesUnique Aspects
Azido-PEG3-Amido-TrisShorter PEG chain; fewer hydroxyl groupsLess hydrophilic; different reactivity profile
Azido-PEG5-Amido-TrisLonger PEG chain; increased solubilityEnhanced solubility but may alter biological activity
Azido-PEG4-Amido-Tri-(carboxyethoxymethyl)-methaneContains carboxylic acid groupsMore reactive towards amines; used in different contexts
Azido-PEG4-Amido-Tri-(t-butoxycarbonylethoxymethyl)-methaneTert-butoxycarbonyl protecting groupsProtects functional groups during reactions

Azido-PEG4-Amido-Tris stands out due to its balanced combination of hydrophilicity, reactivity through Click Chemistry, and suitability for various biological applications. Its unique structure allows for versatile use in drug delivery systems while maintaining stability and functionality in complex biological environments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.4

Exact Mass

394.2064

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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